molecular formula C20H17FO4S B15143155 Sulindac sulfone-d3

Sulindac sulfone-d3

Cat. No.: B15143155
M. Wt: 375.4 g/mol
InChI Key: MVGSNCBCUWPVDA-FHFLIJIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac sulfone-d3 is a deuterated derivative of sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug sulindac. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of sulindac and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulindac sulfone-d3 typically involves the deuteration of sulindac sulfone. The process begins with the synthesis of sulindac, which is then oxidized to form sulindac sulfone. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the isotopic purity of the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Sulindac sulfone-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound can involve further oxidation reactions.

    Reduction: Reduction reactions can convert this compound back to sulindac sulfide-d3.

    Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Sulindac sulfide-d3.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Sulindac sulfone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulindac and its derivatives.

    Metabolic Pathways: Investigating the metabolic pathways of sulindac in the body.

    Drug Development: Developing new drugs based on the structure and activity of sulindac derivatives.

    Biological Studies: Understanding the biological effects of sulindac and its metabolites on various cell lines and tissues.

    Industrial Applications: Used in the production of deuterated compounds for various industrial applications.

Mechanism of Action

Sulindac sulfone-d3 exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Sulindac: The parent compound from which sulindac sulfone-d3 is derived.

    Sulindac Sulfone: The non-deuterated version of this compound.

    Sulindac Sulfide: Another metabolite of sulindac with anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can enhance the metabolic stability of the compound and provide insights into the metabolic pathways of sulindac and its derivatives. Additionally, the use of deuterated compounds can improve the accuracy of pharmacokinetic studies by reducing the variability associated with hydrogen atoms.

Properties

Molecular Formula

C20H17FO4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3

InChI Key

MVGSNCBCUWPVDA-FHFLIJIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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